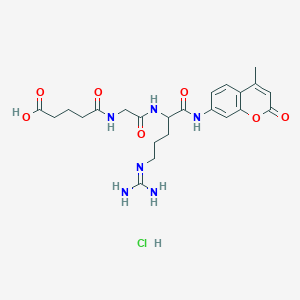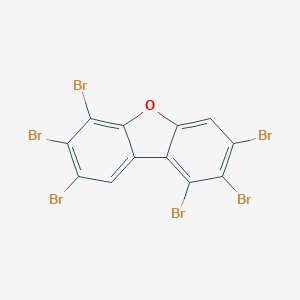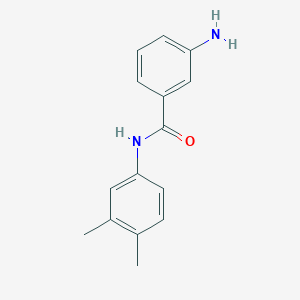
3-But-3-enoxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Butenyloxy)-2-cyclohexene-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyloxy group at the third position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butenyloxy)-2-cyclohexene-1-one typically involves the reaction of cyclohexene-1-one with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Butenyloxy)-2-cyclohexene-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butenyloxy group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Butenyloxy)-2-cyclohexene-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets may include cyclooxygenase enzymes and other key regulatory proteins involved in inflammation and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-(3-Butenyloxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a cyclohexene ring.
4-Methoxyphenyl 4-(3-butenyloxy)benzoate: Contains a methoxyphenyl group and a benzoate ester.
2-(3-Butenyl)-2-oxazoline: Features an oxazoline ring with a butenyl substituent.
Uniqueness
3-(3-Butenyloxy)-2-cyclohexene-1-one is unique due to its combination of a cyclohexene ring and a butenyloxy group, which imparts distinct chemical reactivity and potential applications. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
109183-36-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-but-3-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |
InChI Key |
ZUFFEYOPMOBCPB-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC(=O)CCC1 |
Canonical SMILES |
C=CCCOC1=CC(=O)CCC1 |
Synonyms |
2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)










